キンセノサイド

概要

説明

科学的研究の応用

Kinsenoside has a wide range of scientific research applications:

作用機序

キンセノシドは、複数の分子標的と経路を通じてその効果を発揮します。 キンセノシドは、酸化ストレスを軽減し、小胞体ストレスを阻害し、AMPK依存性オートファジーを調節します . これらの作用は、肝臓損傷やその他の状態に対する保護効果に貢献しています .

6. 類似の化合物との比較

キンセノシドは、しばしば、キンセノシドのエピマーであるグディーエロシドAなどの他の類似の化合物と比較されます . 両方の化合物は、肝細胞に対して保護効果を発揮し、抗炎症および血糖降下特性を持っています . キンセノシドは、そのより幅広い生物活性と、特定の治療用途におけるより高い有効性により、独自です .

類似の化合物:

- グディーエロシドA

- ジンセノシド(朝鮮人参由来)

- アノエクトキルス種から単離されたその他の配糖体

生化学分析

Biochemical Properties

Kinsenoside interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse pharmacological effects . It has been shown to exhibit potent anti-inflammatory and anti-oxidative abilities

Cellular Effects

Kinsenoside has multiple effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce ethanol-induced lipid accumulation in AML12 cells .

Molecular Mechanism

The molecular mechanism of Kinsenoside’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, Kinsenoside’s effects change over time. It has been observed that Kinsenoside concentration-dependently reduces ethanol-induced lipid accumulation in AML12 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

In animal models, the effects of Kinsenoside vary with different dosages . For instance, Kinsenoside was administered orally at a dose of 100 and 300 mg/kg once a day after 2nd booster injection in a study, showing significant reduction in paw swelling and arthritic score

Metabolic Pathways

The metabolic pathways that Kinsenoside is involved in, including any enzymes or cofactors that it interacts with, are still being researched. It is known that Kinsenoside has a role in inflammation signaling and oxidative stress .

Transport and Distribution

The transport and distribution of Kinsenoside within cells and tissues are still being researched. It is known that Kinsenoside has a role in inflammation signaling and oxidative stress .

Subcellular Localization

The subcellular localization of Kinsenoside and any effects on its activity or function are still being researched. It is known that Kinsenoside has a role in inflammation signaling and oxidative stress .

準備方法

合成経路と反応条件: キンセノシドは、化学酵素的アプローチによって効率的に合成できます。 アグリコンである®および(S)-3-ヒドロキシ-γ-ブチロラクトンは、D-およびL-リンゴ酸から4段階の化学的アプローチで75%の収率で調製されます . これらのブチロラクトンは、次に、均一な有機水系中で触媒としてβ-D-グルコシダーゼを用いて配糖体化され、最適化された酵素的条件下で16.8%の収率が得られます .

工業生産方法: キンセノシドの工業生産には、アノエクトキルス種からの抽出が含まれます。 抽出プロセスには、植物材料の乾燥、それに続く溶媒抽出、濃縮、およびクロマトグラフィー技術を使用した精製が含まれます .

化学反応の分析

反応の種類: キンセノシドは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: 求核置換反応は、水酸化ナトリウム(NaOH)または炭酸カリウム(K2CO3)などの試薬を使用して実行できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

キンセノシドは、幅広い科学研究への応用があります。

類似化合物との比較

- Goodyeroside A

- Ginsenosides (from Panax ginseng)

- Other glucosides isolated from Anoectochilus species

Kinsenoside stands out due to its diverse pharmacological effects and potential for new drug development .

特性

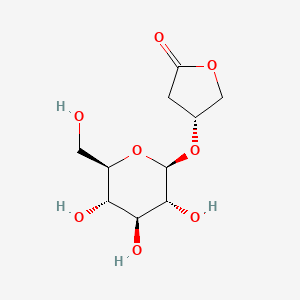

IUPAC Name |

(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164895 | |

| Record name | Kinsenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151870-74-5 | |

| Record name | Kinsenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kinsenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinsenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does kinsenoside exert its anti-inflammatory effects?

A1: Kinsenoside has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemoattractant protein 1 (MCP-1), and macrophage migration inhibitory factor (MIF). [, , , ] Research suggests that it achieves this by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, , ] Specifically, kinsenoside inhibits NF-κB translocation to the nucleus by both IκBα-dependent and -independent pathways. [] It also inhibits LPS-induced phosphorylation of IκBα and reduces the protein expression of phosphorylated mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. []

Q2: What is the role of kinsenoside in regulating oxidative stress?

A2: Kinsenoside exhibits antioxidant activity by scavenging hydroxyl radicals and enhancing the activity of antioxidant enzymes. [, ] It has been shown to protect against oxidative stress-induced cell death in various cell types, including retinal pigment epithelium (RPE) cells and nucleus pulposus cells (NPCs). [, ] Notably, kinsenoside activates the Akt/Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme involved in cellular defense against oxidative damage. [, ]

Q3: How does kinsenoside impact liver fibrosis?

A3: Studies have shown that kinsenoside can alleviate liver fibrosis induced by various factors, including thioacetamide (TAA), radiation, and alcohol consumption. [, , ] It exerts its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in liver fibrosis. [] Mechanistically, kinsenoside downregulates connective tissue growth factor (CTGF) expression through the TGF-β1/Smad signaling pathway, thereby inhibiting HSC activation and collagen production. []

Q4: What evidence supports the potential of kinsenoside in treating cholestasis?

A4: Research indicates that kinsenoside can alleviate 17α-ethinylestradiol-induced cholestatic liver injury in rats by inhibiting inflammatory responses and regulating bile acid homeostasis. [] It reduces the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting NF-κB p65 activation. [] Furthermore, kinsenoside enhances the expression of the farnesoid X receptor (FXR) and modulates the expression of bile acid transporters, such as BSEP and NTCP, contributing to the maintenance of bile acid homeostasis. []

Q5: What is the molecular formula and weight of kinsenoside?

A5: The molecular formula of kinsenoside is C10H18O8, and its molecular weight is 266.24 g/mol. []

Q6: What are the challenges associated with kinsenoside extraction and how can they be addressed?

A6: Traditional extraction methods often result in low yields of kinsenoside due to its sensitivity to certain solvents and conditions. [] To address this, researchers have explored alternative extraction techniques, such as ultrasound-assisted extraction (UAE), which has been shown to significantly improve the extraction yield of kinsenoside. [] Optimization of extraction parameters, including solvent concentration, liquid-solid ratio, and temperature, can further enhance the efficiency of kinsenoside extraction. []

Q7: How does kinsenoside impact lipid metabolism and what are its implications for treating hyperlipidemia?

A7: Kinsenoside has shown promising antihyperlipidemic effects in animal models. [, ] In high-fat diet-fed rats, kinsenoside significantly reduced body weight, liver weight, and triglyceride levels in the liver. [] Similarly, in aurothioglucose-induced obese mice, kinsenoside suppressed body weight gain, ameliorated liver steatosis, and reduced the deposition of uterine fat pads. [] These findings suggest that kinsenoside may be a potential therapeutic agent for managing hyperlipidemia and related metabolic disorders.

Q8: What is the role of kinsenoside in bone health and osteoporosis?

A8: While specific studies on kinsenoside's effect on bone health are limited, its anti-inflammatory and antioxidant properties, coupled with its positive impact on lipid metabolism, suggest a potential role in managing osteoporosis. [] Further research is warranted to investigate its direct effects on bone cells, bone mineral density, and fracture risk.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。